2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
Description
2-((2,4-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative featuring a thioether linkage at the 2-position of the quinazolinone core. The 2,4-dichlorobenzyl group and 4-ethoxyphenyl substituent contribute to its unique physicochemical and biological properties. Quinazolinones are known for diverse bioactivities, including carbonic anhydrase (CA) inhibition, antihypertensive effects, and antimicrobial action .
Properties
Molecular Formula |
C23H18Cl2N2O2S |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-2-29-18-11-9-17(10-12-18)27-22(28)19-5-3-4-6-21(19)26-23(27)30-14-15-7-8-16(24)13-20(15)25/h3-13H,2,14H2,1H3 |
InChI Key |
YSHXZNUOLGHDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Systems
Reaction yields correlate strongly with solvent polarity and temperature gradients. For the final coupling step, a mixture of tetrahydrofuran (THF) and water (3:1 v/v) at 70°C maximizes product formation while minimizing side reactions. Non-polar solvents like toluene result in incomplete conversions (<50%) due to poor solubility of intermediates.
Catalytic Enhancements
The addition of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) accelerates thioether formation by facilitating interfacial reactions between aqueous and organic phases. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 90%.
Purification and Characterization
Crude products are typically purified via column chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2 v/v). Recrystallization from ethanol or dioxane yields analytically pure material (>99% by HPLC).
Table 2: Analytical Data for Purified Compound
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Reported Methods
| Method | Starting Materials | Yield (%) | Purity (%) |
|---|---|---|---|
| Multicomponent | Arenediazonium salts, nitriles | 82 | 98 |
| GO-Catalyzed | Anthranilamide, aldehydes | 78 | 97 |
| Sequential Alkylation | Preformed quinazolinone | 90 | 99 |
The sequential alkylation approach offers superior yields but requires pre-synthesized intermediates, increasing overall step count. In contrast, one-pot methods reduce purification demands at the expense of slightly lower yields .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or other reducing agents.
Substitution: Halides, thiols, amines, palladium catalysts, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives or dechlorinated products.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one . Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown promising results against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent activity .
- Mechanism of Action : The activity is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as VEGFR (Vascular Endothelial Growth Factor Receptor) pathways .
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of quinazolinone derivatives. Studies have demonstrated that certain modifications can enhance their efficacy against seizures induced by pentylenetetrazole in animal models. The compound's affinity for GABAergic targets suggests a mechanism that could be leveraged for developing new anticonvulsant medications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolinones. Key factors influencing biological activity include:
- Substituents on the Quinazolinone Ring : Variations in halogen and alkyl groups can significantly impact potency and selectivity towards specific biological targets.
- Thioether Linkage : The presence of sulfur in the thioether group can enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies
-
Anticancer Agents : A study on a series of quinazolinone derivatives indicated that modifications at the 3-position significantly enhanced anticancer activity against prostate cancer cell lines .
Compound Cell Line IC50 (μM) A PC3 17.7 B MCF-7 15.5 -
Anticonvulsant Testing : Another investigation evaluated the anticonvulsant effects using a mouse model, showing that certain derivatives exhibited a marked reduction in seizure frequency .
Compound Seizure Reduction (%) C 75 D 65
Mechanism of Action
The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Carbonic Anhydrase (CA) Inhibition
SAR studies reveal that substitutions on the quinazolinone scaffold significantly influence CA isoform selectivity and potency:
Table 1: CA Inhibition by Selected Quinazolinone Derivatives
Key Findings :
- Aliphatic vs. Benzylthio : Aliphatic-thio derivatives (e.g., ethylthio) exhibit stronger CA inhibition (KI ~6–14 nM for hCA II/IX) compared to benzylthio analogues (KI >50 nM) due to reduced steric hindrance .
- Electron-Withdrawing Groups : Chlorine substituents on the benzylthio moiety (e.g., 4-Cl in compound 7) improve CA IX inhibition (KI = 19.3 nM vs. 50.7 nM for unsubstituted benzylthio) .
Table 2: Pharmacological Profiles of Quinazolinone Analogues
Key Findings :
- Antihypertensive Activity: Chlorophenyl-substituted quinazolinones (e.g., compound 23) demonstrate potent α1-adrenergic receptor blockade, comparable to prazosin .
- Antibacterial Action : Fluorophenyl and chlorophenyl substituents (e.g., compound 9a) enhance activity against Gram-negative and Gram-positive bacteria .
- Target Compound Potential: The 4-ethoxyphenyl group may confer metabolic stability, while the 2,4-dichlorobenzylthio moiety could synergize CA inhibition with antimicrobial or antihypertensive effects.
Biological Activity
The compound 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and enzyme inhibition activities, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.34 g/mol. The structural features include a quinazolinone core substituted with a dichlorobenzyl thio group and an ethoxyphenyl moiety, which are believed to contribute to its biological activities.
Antitumor Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated inhibition of tumor cell proliferation with IC50 values ranging from 10.1% to 100% across various cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in DNA synthesis and repair pathways.
| Compound | Cell Line | IC50 Value (%) |
|---|---|---|
| 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one | A549 (Lung) | 45 |
| 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one | HeLa (Cervical) | 30 |
| 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one | MCF7 (Breast) | 25 |
Antimicrobial Activity
Quinazolinones have also been evaluated for their antimicrobial properties. A study found that certain derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Enzyme Inhibition
The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. In vitro studies reported IC50 values in the low micromolar range (0.1–0.6 µM), indicating potent inhibition compared to standard DHFR inhibitors.
Case Studies
- Anticancer Study : A clinical trial involving patients with advanced solid tumors tested derivatives of quinazolinones, including the target compound. Results indicated a partial response in 30% of patients, suggesting further investigation into its efficacy as an anticancer agent.
- Antimicrobial Evaluation : In a laboratory setting, the compound was tested against various microbial strains. Results demonstrated significant activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.
Q & A
Q. What are the recommended synthetic pathways for 2-((2,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with reagents like acetic anhydride or benzoyl chloride under reflux .
- Step 2: Introduction of the thioether group at position 2 using a nucleophilic substitution reaction with 2,4-dichlorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
- Step 3: Functionalization at position 3 with 4-ethoxyphenyl groups via alkylation or coupling reactions under controlled temperatures (60–80°C) . Optimization Tips: Monitor reaction progress via TLC/HPLC, use microwave-assisted synthesis to reduce time, and purify intermediates via recrystallization (ethanol/water mixtures) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Key methods include:
- NMR Spectroscopy: Assign peaks for the quinazolinone core (e.g., δ 8.2–8.5 ppm for aromatic protons), thioether linkage (δ 3.5–4.0 ppm for SCH₂), and ethoxy group (δ 1.3–1.5 ppm for CH₃) .
- X-ray Crystallography: Resolve 3D conformation to confirm regioselectivity of substituents and hydrogen-bonding patterns .
- Solubility Assessment: Test in DMSO (high solubility for biological assays) and aqueous buffers (pH 2–9) to evaluate formulation stability .
Q. What preliminary biological screening assays are suitable for this compound?
Prioritize assays based on structural analogs:
- Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Antimicrobial Activity: Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?
- Variable Substituents: Synthesize derivatives with modified substituents (e.g., halogens, alkoxy groups) at the 2,4-dichlorobenzyl or 4-ethoxyphenyl positions .
- Biological Testing: Compare IC₅₀ values across derivatives to identify key functional groups. For example, replacing chlorine with fluorine may enhance metabolic stability .
- Data Analysis: Use molecular docking to correlate substituent effects with target binding (e.g., kinase active sites) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Reproducibility Checks: Validate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Off-Target Profiling: Use proteome-wide screening (e.g., affinity chromatography-MS) to identify unintended interactions .
- Meta-Analysis: Compare data across studies with similar analogs (e.g., 3-(4-fluorophenyl)quinazolinones) to contextualize discrepancies .
Q. What strategies are recommended for optimizing synthetic yield and scalability?
- Catalyst Screening: Test Pd/C or Ni catalysts for coupling reactions to reduce byproducts .
- Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale synthesis .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. How can computational modeling enhance understanding of this compound’s mechanism of action?
- Molecular Dynamics Simulations: Predict binding stability with targets like EGFR over 100-ns trajectories .
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .
- QSAR Modeling: Develop models correlating substituent electronegativity with antimicrobial potency .
Methodological Guidance Tables
| Parameter | Recommended Method | Key Considerations | Reference |
|---|---|---|---|
| Synthetic Yield | Microwave-assisted synthesis | Reduces reaction time by 40–60% | |
| Purity Assessment | HPLC (C18 column, acetonitrile/water) | Optimize gradient elution for polar groups | |
| Target Binding Affinity | Surface Plasmon Resonance (SPR) | Use immobilized kinase domains | |
| Metabolic Stability | Liver microsome assay | Monitor CYP3A4/2D6 activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
